N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes an imidazoquinazoline moiety, making it a valuable candidate for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazoquinazoline moiety is known to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The cyano and sulfonamide groups also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo structure but differ in their biological activities and applications.
Quinoxalines: These compounds have a quinoxaline core and are known for their anticancer and antimicrobial properties.
Uniqueness
N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C20H19N5O3S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C20H19N5O3S/c1-2-10-29(26,27)24-18-4-3-5-19(16(18)12-21)28-14-6-7-17-15(11-14)20-22-8-9-25(20)13-23-17/h3-7,11,13,24H,2,8-10H2,1H3 |
InChI Key |
QNWMCVBHDVYVJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=CC=C1)OC2=CC3=C(C=C2)N=CN4C3=NCC4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.